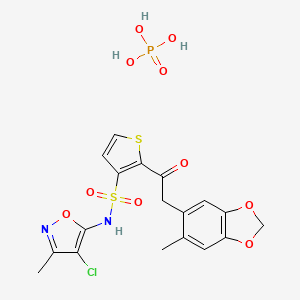
Sitaxsentan (phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitaxsentan (phosphate) is a medication primarily used for the treatment of pulmonary arterial hypertensionSitaxsentan selectively blocks the action of endothelin, a potent vasoconstrictor, on the endothelin-A receptor, thereby reducing pulmonary vascular resistance and improving symptoms in patients with pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sitaxsentan involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and di-p-toluoyl-L-tartaric acid for resolution of racemates .
Industrial Production Methods: Industrial production of Sitaxsentan follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Sitaxsentan undergoes various chemical reactions, including:
Oxidation: Sitaxsentan can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Sitaxsentan can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Sitaxsentan, such as sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
Sitaxsentan has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.
Medicine: Primarily used for the treatment of pulmonary arterial hypertension. It has shown efficacy in improving exercise capacity and reducing symptoms in patients.
Industry: Utilized in the development of new endothelin receptor antagonists and related compounds
Mechanism of Action
Sitaxsentan exerts its effects by selectively blocking the endothelin-A receptor. Endothelin-1, a potent vasoconstrictor, binds to endothelin receptors, causing pulmonary vasoconstriction. By competitively antagonizing this binding, Sitaxsentan reduces pulmonary vascular resistance and alleviates symptoms of pulmonary arterial hypertension. The drug has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, which contributes to its selective action .
Comparison with Similar Compounds
Bosentan: A non-selective endothelin receptor antagonist that blocks both endothelin-A and endothelin-B receptors.
Ambrisentan: Another selective endothelin-A receptor antagonist with a similar mechanism of action.
Comparison: Sitaxsentan is unique in its high selectivity for endothelin-A receptors, which reduces the risk of side effects associated with endothelin-B receptor blockade. it has been withdrawn from the market due to concerns about hepatotoxicity, which limits its clinical use compared to other endothelin receptor antagonists like Bosentan and Ambrisentan .
Properties
Molecular Formula |
C18H18ClN2O10PS2 |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide;phosphoric acid |
InChI |
InChI=1S/C18H15ClN2O6S2.H3O4P/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;1-5(2,3)4/h3-5,7,21H,6,8H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
ZPWFJHMOZQZOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


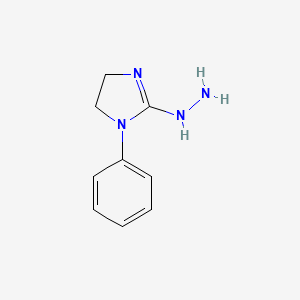
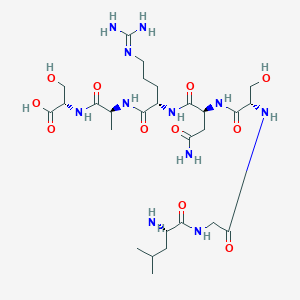
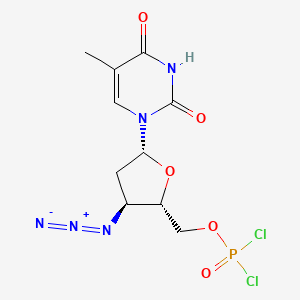
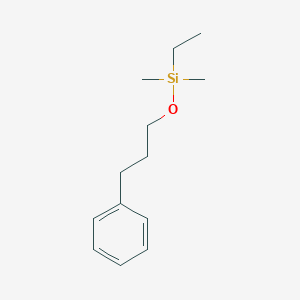
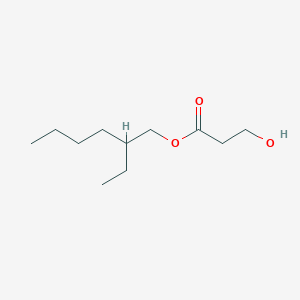


![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
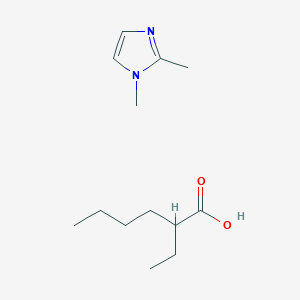
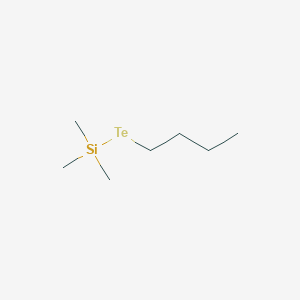
![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
